![molecular formula C43H41F5N6O2 B10791673 4-fluoro-N-[3-[1-[3,3,3-trifluoro-2-[4-[5-[(4-fluorobenzoyl)amino]-1H-indol-3-yl]piperidin-1-yl]propyl]piperidin-4-yl]-1H-indol-5-yl]benzamide](/img/structure/B10791673.png)
4-fluoro-N-[3-[1-[3,3,3-trifluoro-2-[4-[5-[(4-fluorobenzoyl)amino]-1H-indol-3-yl]piperidin-1-yl]propyl]piperidin-4-yl]-1H-indol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(3-{1-[3,3,3-trifluoro-2-(4-{5-[(4-fluorobenzene)amido]-1H-indol-3-yl}piperidin-1-yl)propyl]piperidin-4-yl}-1H-indol-5-yl)benzamide is a complex organic compound characterized by multiple fluorine atoms and indole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-{1-[3,3,3-trifluoro-2-(4-{5-[(4-fluorobenzene)amido]-1H-indol-3-yl}piperidin-1-yl)propyl]piperidin-4-yl}-1H-indol-5-yl)benzamide typically involves multi-step organic synthesisThe final steps involve the coupling of the piperidine and indole moieties under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-{1-[3,3,3-trifluoro-2-(4-{5-[(4-fluorobenzene)amido]-1H-indol-3-yl}piperidin-1-yl)propyl]piperidin-4-yl}-1H-indol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving fluorinated compounds.
Medicine: Its structure suggests potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-{1-[3,3,3-trifluoro-2-(4-{5-[(4-fluorobenzene)amido]-1H-indol-3-yl}piperidin-1-yl)propyl]piperidin-4-yl}-1H-indol-5-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s fluorinated groups may enhance its binding affinity and specificity, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Another fluorinated compound with applications in organic synthesis.
Fluorinated Quinolines: These compounds share some structural similarities and are used in various chemical and pharmaceutical applications.
Uniqueness
4-fluoro-N-(3-{1-[3,3,3-trifluoro-2-(4-{5-[(4-fluorobenzene)amido]-1H-indol-3-yl}piperidin-1-yl)propyl]piperidin-4-yl}-1H-indol-5-yl)benzamide is unique due to its specific combination of fluorinated groups and indole moieties. This structure may confer unique properties, such as enhanced stability and specific biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C43H41F5N6O2 |
|---|---|
Molecular Weight |
768.8 g/mol |
IUPAC Name |
4-fluoro-N-[3-[1-[3,3,3-trifluoro-2-[4-[5-[(4-fluorobenzoyl)amino]-1H-indol-3-yl]piperidin-1-yl]propyl]piperidin-4-yl]-1H-indol-5-yl]benzamide |
InChI |
InChI=1S/C43H41F5N6O2/c44-30-5-1-28(2-6-30)41(55)51-32-9-11-38-34(21-32)36(23-49-38)26-13-17-53(18-14-26)25-40(43(46,47)48)54-19-15-27(16-20-54)37-24-50-39-12-10-33(22-35(37)39)52-42(56)29-3-7-31(45)8-4-29/h1-12,21-24,26-27,40,49-50H,13-20,25H2,(H,51,55)(H,52,56) |
InChI Key |
GMPLQRYRDNTYBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CNC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F)CC(C(F)(F)F)N5CCC(CC5)C6=CNC7=C6C=C(C=C7)NC(=O)C8=CC=C(C=C8)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[C11]-2-[3-(5-Iodo-1H-indol-3-yl)-propyl]-5-methoxy-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B10791601.png)
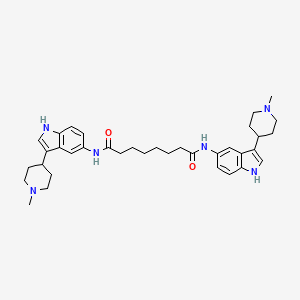
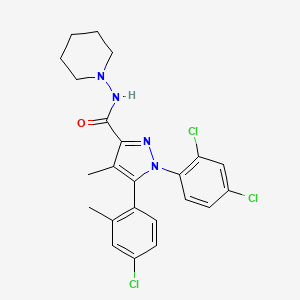
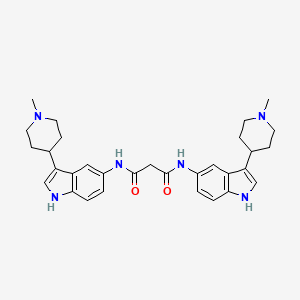

![[C11]-2-[3-(5-Bromo-1H-indol-3-yl)-propyl]-6-methoxy-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B10791633.png)
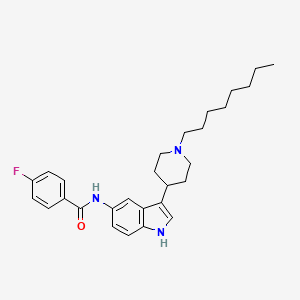
![17-(cyclopropylmethyl)-3,10-dihydroxy-13-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4-carboxamide;hydrochloride](/img/structure/B10791642.png)
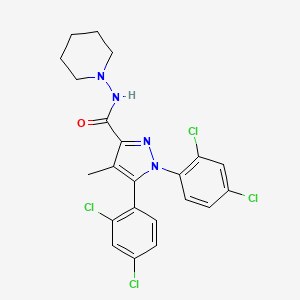


![7-chloro-1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide](/img/structure/B10791655.png)
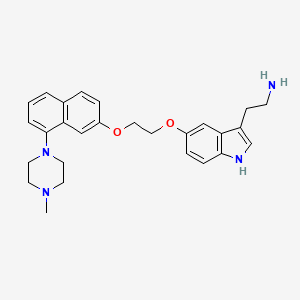
![N-[3-[1-[3-amino-2-[4-[5-[(4-fluorobenzoyl)amino]-1H-indol-3-yl]piperidin-1-yl]-3-oxopropyl]piperidin-4-yl]-1H-indol-5-yl]-4-fluorobenzamide](/img/structure/B10791666.png)
